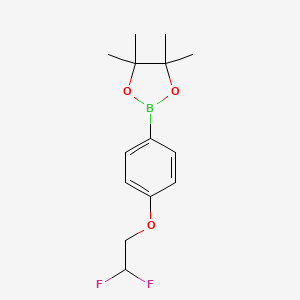

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core with four methyl groups at positions 4,4,5,3. The phenyl ring is substituted at the para position with a 2,2-difluoroethoxy group (–OCH₂CF₂H). This compound (CAS: 864754-48-3) has a molecular weight of 284.11 g/mol, exists as a solid, and is commercially available with a purity of 95% .

Propiedades

IUPAC Name |

2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIETXLQXVGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590118 | |

| Record name | 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-48-3 | |

| Record name | 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,2-difluoroethoxybenzene and bis(pinacolato)diboron.

Catalyst and Reagents: A palladium catalyst, such as Pd(PPh₃)₄, is used along with a base like potassium carbonate (K₂CO₃) in an organic solvent such as toluene.

Reaction Conditions: The reaction mixture is heated under reflux conditions, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Aplicaciones Científicas De Investigación

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-boron bonds.

Material Science: Utilized in the creation of advanced materials, including polymers and electronic materials.

Biological Studies: Investigated for its potential in biological labeling and imaging due to the unique properties of boron-containing compounds.

Mecanismo De Acción

The mechanism by which 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its aryl group to the palladium complex, followed by reductive elimination to form the biaryl product. The difluoroethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a)

- Substituents: Two chlorine atoms (–Cl) and two methoxy groups (–OCH₃).

- Synthesis: Prepared via chlorination of a methoxy-substituted precursor using N-chlorosuccinimide (NCS) in DMF (92% yield) .

- Applications: Key intermediate in Suzuki-Miyaura couplings for synthesizing indazole-based bioactive molecules .

Fluorinated and Trifluoromethyl Derivatives

2-(4-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2m)

- 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituents: Cyclopropyl (–C₃H₅) and fluorine (–F) groups. Molecular Weight: 262.13 g/mol. Applications: Potential use in agrochemicals due to fluorine’s metabolic stability .

Alkyl and Ether-Substituted Derivatives

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(Butylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Butylthiomethyl (–SCH₂C₄H₉). Molecular Weight: 306.27 g/mol.

Comparative Data Table

Reactivity and Stability

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Cl) enhance the stability of the boronic ester by reducing hydrolysis rates. The 2,2-difluoroethoxy group in the target compound balances electronegativity and lipophilicity, making it suitable for drug design .

- Steric Effects : Bulky substituents (e.g., mesityl in MesBpin) hinder cross-coupling efficiency, while smaller groups (e.g., –OCH₂CF₂H) maintain reactivity .

- Applications in Catalysis: Derivatives like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are pivotal in cobalt-catalyzed aminocarbonylation reactions , whereas trifluoromethyl-substituted analogs are used in photoredox catalysis .

Actividad Biológica

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry and other domains.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Chemical Formula : C13H17BF2O3

- Molecular Weight : 270.08 g/mol

- IUPAC Name : 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The presence of the difluoroethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

- Reagents : Starting materials include 4-(2,2-difluoroethoxy)benzaldehyde and appropriate boron reagents.

- Reaction Conditions : The reaction is conducted under controlled temperatures using organic solvents such as methanol or ethanol.

- Purification : Post-synthesis purification is achieved using techniques like column chromatography to isolate the desired product.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP2D6), which play a crucial role in drug metabolism .

- Cell Membrane Interaction : Its lipophilic nature allows it to permeate cell membranes effectively, potentially influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against specific bacterial strains .

Case Studies

-

Anticancer Activity :

- A study explored the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis A549 (Lung) 15.0 Cell cycle arrest - Neuroprotective Effects :

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has favorable absorption characteristics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.